Telmisartan EP impurity B-d4

Description

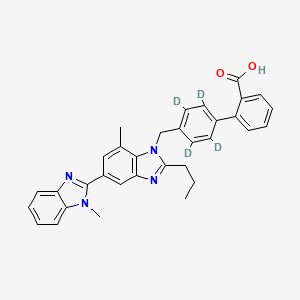

Telmisartan EP Impurity B-d4 is a deuterated analog of Telmisartan EP Impurity B, a known process-related impurity in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension. Telmisartan EP Impurity B (CAS 1026353-20-7) is chemically defined as 4'-[[7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylic acid with a molecular formula of C₃₃H₃₀N₄O₂ and a molecular weight of 514.63 . The "-d4" designation indicates substitution of four hydrogen atoms with deuterium, likely in methyl or propyl groups, enhancing its utility as an internal standard in mass spectrometry due to isotopic differentiation .

Properties

Molecular Formula |

C33H30N4O2 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

2-[2,3,5,6-tetradeuterio-4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-34-28-19-24(32-35-27-12-7-8-13-29(27)36(32)3)18-21(2)31(28)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i14D,15D,16D,17D |

InChI Key |

COYNILPBALLLCR-GIVHGBEGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC3=C2C(=CC(=C3)C4=NC5=CC=CC=C5N4C)C)CCC)[2H])[2H])C6=CC=CC=C6C(=O)O)[2H] |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |

Origin of Product |

United States |

Preparation Methods

The preparation of Telmisartan EP impurity B involves several synthetic routes. One common method includes the use of 4-amide-based small-3-methyl-5-nitro-methyl benzoate and 4’-bromoethyl-biphenyl-2-nitrile as starting materials. These compounds undergo a series of reactions under specific conditions to yield the desired impurity . The industrial production of Telmisartan EP impurity B-d4 follows similar synthetic routes but incorporates deuterium to replace specific hydrogen atoms, enhancing its stability and traceability in analytical applications .

Chemical Reactions Analysis

Telmisartan EP impurity B-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Telmisartan EP impurity B-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of Telmisartan EP impurity B-d4 is primarily related to its role as a reference standard. It does not exert pharmacological effects like Telmisartan. Telmisartan itself works by blocking the angiotensin II type-1 receptor, reducing blood pressure and exerting anti-inflammatory and antiproliferative effects .

Comparison with Similar Compounds

Structural and Analytical Comparisons

Table 1: Key Parameters of Telmisartan EP Impurity B-d4 and Related Compounds

*Estimated based on deuterium substitution.

Key Observations :

Structural Differentiation :

- Impurity B vs. B-d4 : The deuterated variant (B-d4) shares the core structure of Impurity B but exhibits a 4 Da increase in molecular weight, enabling distinct identification in mass spectrometry .

- Impurity B vs. Impurity C : Impurity C (tert-butyl ester) has a larger molecular weight (570.72 vs. 514.63) due to the ester group, altering chromatographic retention (~1.5–1.6 min vs. ~0.9 min) .

- Impurity B vs. Impurity F : Impurity F (C₃₃H₃₁N₅O) contains an additional nitrogen atom, reducing its molecular weight slightly (513.6 vs. 514.63) .

Analytical Behavior :

- Impurity B elutes earlier (~0.9 min) than the parent drug Telmisartan (~15.0 min) in HPLC, with a required resolution ≥3.0 between their peaks for system suitability .

- Deuterated compounds like B-d4 and Telmisartan-d4 are critical in LC-MS/MS for minimizing matrix effects and improving quantification accuracy .

Regulatory and Stability Profiles

Table 2: Regulatory Limits and Stability Data

Key Observations :

Biological Activity

Telmisartan EP impurity B-d4 is a deuterated derivative of Telmisartan, primarily used as a reference standard in pharmaceutical research and development. Its full chemical name is 4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid-d4, with a molecular weight of 518.64 g/mol. The incorporation of deuterium atoms enhances its stability and utility in various analytical applications, particularly in mass spectrometry and pharmacokinetic studies.

The structural characteristics of this compound allow it to maintain similarities with other angiotensin II receptor antagonists. This section provides a comparative overview of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Telmisartan | C33H30N4O2 | Non-peptide angiotensin II receptor antagonist |

| Losartan | C22H23ClN6O | First angiotensin II receptor blocker |

| Valsartan | C24H29N5O3 | Selective angiotensin II receptor antagonist |

| Irbesartan | C25H28N2O5S | Used for treating high blood pressure |

Biological Activity and Pharmacological Studies

Research indicates that this compound itself does not exhibit direct pharmacological activity; rather, it serves as a critical tool in the study of the parent compound's behavior. The deuterated form enables precise tracking in metabolic studies without altering the biological properties associated with Telmisartan.

Case Study: Pharmacokinetic Applications

A study utilizing deuterated compounds like this compound demonstrated its effectiveness in tracing metabolic pathways through mass spectrometry. The study highlighted that the presence of deuterium allows for differentiation between the labeled compound and its non-labeled counterparts, thereby providing insights into drug metabolism without interference from biological activity.

Synthesis and Analytical Applications

The synthesis of this compound typically involves specific chemical reactions that yield the desired compound while maintaining its integrity for analytical purposes. It is predominantly used in:

- Impurity Profiling : As per FDA regulations, it aids in determining the limits and threshold values during commercial production.

- Analytical Method Development : It is utilized in High Performance Liquid Chromatography (HPLC) methods for quantifying impurities in formulations containing Telmisartan.

Research Findings

Recent studies have explored the potential anticancer properties of alkylamine derivatives of Telmisartan, which may provide insights into modifying the structure for enhanced biological activity. These derivatives exhibited stronger inhibition of cancer cell proliferation compared to Telmisartan itself, suggesting a pathway for developing new therapeutic agents based on the original compound's framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.